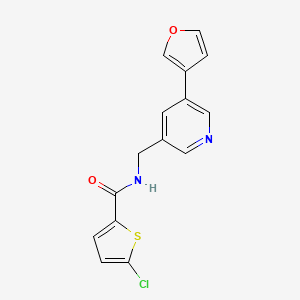

5-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2S/c16-14-2-1-13(21-14)15(19)18-7-10-5-12(8-17-6-10)11-3-4-20-9-11/h1-6,8-9H,7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJLHBTZWOMXTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=CN=CC(=C2)CNC(=O)C3=CC=C(S3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Intermediate: The synthesis begins with the preparation of a pyridine intermediate. This can be achieved through various methods, such as the Hantzsch pyridine synthesis.

Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction, often using reagents like furan-3-boronic acid and a palladium catalyst.

Formation of the Thiophene Ring: The thiophene ring is synthesized separately and then coupled with the pyridine-furan intermediate using a suitable coupling agent.

Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced amide derivatives.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antithrombotic Agents : One of the primary applications of this compound is in the development of antithrombotic agents. Research indicates that it may inhibit specific enzymes involved in thrombus formation, thus providing a therapeutic avenue for treating cardiovascular diseases.

Enzyme Inhibition Studies : The compound has been utilized in studies focusing on the inhibition of various enzymes. Its ability to bind to active sites of enzymes allows researchers to explore its potential as a lead compound for drug development targeting enzyme-related diseases.

Chemical Biology

Biological Pathway Probes : 5-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide serves as a valuable probe in chemical biology to study specific biological pathways and mechanisms. Its structural features facilitate interactions with biological targets, making it an effective tool for understanding cellular processes.

Industrial Applications

Pharmaceutical Manufacturing : In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique chemical properties allow it to serve as a building block for various pharmaceutical agents, enhancing the efficiency of drug synthesis processes.

Material Science

Development of New Materials : The structural characteristics of this compound make it suitable for applications in material science. Researchers are investigating its use in developing new materials with specific properties such as conductivity and fluorescence, which could have implications in electronics and photonics.

Case Study 1: Antithrombotic Activity

In a recent study, this compound was evaluated for its potential antithrombotic activity. The results demonstrated that the compound effectively inhibited platelet aggregation in vitro, suggesting its potential role as a therapeutic agent for preventing thrombosis.

Case Study 2: Enzyme Inhibition

Another significant study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings indicated that it could serve as a scaffold for designing novel inhibitors targeting these enzymes, paving the way for new treatments for metabolic disorders.

Mechanism of Action

The mechanism of action of 5-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound binds to the active site of enzymes or receptors, inhibiting their activity. This interaction is facilitated by the unique structural features of the compound, such as the presence of the thiophene, pyridine, and furan rings, which allow for specific binding and high affinity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to four structurally related analogs (Table 1), highlighting key differences in substituents, molecular weight, and functional groups.

Table 1: Structural Comparison of Target Compound and Analogs

Key Differences and Implications

(a) Furan vs. Morpholine/Thiophene Substituents

- Rivaroxaban replaces the furan group with a morpholinylphenyl-oxazolidinone motif, enhancing polarity and hydrogen-bonding capacity. This contributes to its high bioavailability and specific binding to Factor Xa .

- The thiophene-pyridine analog () substitutes furan with a thiophene , increasing lipophilicity due to sulfur’s larger atomic size compared to oxygen. This may improve membrane permeability but reduce solubility .

(b) Functional Group Variations

- The benzothiazole derivative () introduces a rigid aromatic system, likely enhancing binding to hydrophobic enzyme pockets. Benzothiazoles are associated with kinase inhibition and antimicrobial activity .

- The sulfonamide compound () replaces the carboxamide with a sulfonamide group, a common motif in enzyme inhibitors (e.g., carbonic anhydrase). The methoxybenzene group further modulates electron distribution .

Biological Activity

5-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a thiophene ring, a pyridine ring, and a furan moiety, which contribute to its diverse pharmacological properties.

Chemical Structure and Synthesis

The molecular formula of this compound is CHClNOS. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Pyridine Intermediate : Utilizing methods like Hantzsch pyridine synthesis.

- Introduction of the Furan Ring : Achieved through coupling reactions with furan derivatives.

- Thiophene Ring Formation : Synthesized separately and coupled with the pyridine-furan intermediate.

- Chlorination : The final step introduces the chlorine atom at the desired position.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It binds to the active sites of enzymes or receptors, inhibiting their activity. The unique structural features allow for high-affinity binding, which enhances its pharmacological effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

-

Antimicrobial Activity :

- Exhibits antibacterial properties against various pathogens.

- Minimum Inhibitory Concentration (MIC) values indicate effectiveness against Gram-positive and Gram-negative bacteria.

-

Anticancer Potential :

- Investigated for its ability to inhibit cancer cell proliferation through apoptosis induction.

- Shows promise in targeting specific cancer pathways.

-

Neuroprotective Effects :

- Preliminary studies suggest it may enhance neurotransmitter levels in the brain, potentially benefiting conditions like Alzheimer’s disease.

Case Studies and Research Findings

A review of recent literature highlights various studies that have explored the biological activity of this compound:

- Antibacterial Studies :

- Anticancer Research :

- Neuropharmacological Studies :

Data Summary Table

Q & A

Basic Question: What are the common synthetic routes for 5-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide?

Answer:

The synthesis typically involves multi-step reactions starting with coupling of 5-chlorothiophene-2-carbonyl chloride with intermediates containing pyridine and furan moieties. For example:

- Step 1: React 5-(furan-3-yl)pyridin-3-yl)methanamine with 5-chlorothiophene-2-carbonyl chloride under anhydrous conditions (e.g., in dichloromethane) with a base like triethylamine to form the amide bond .

- Step 2: Purify intermediates via column chromatography, optimizing solvent systems (e.g., hexane/ethyl acetate gradients) to isolate high-purity products .

- Key Reagents: Use coupling agents such as HATU or EDC/HOBt for efficient amidation .

Advanced Question: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Answer:

Optimization involves:

- Temperature Control: Maintain reactions at 0–5°C during sensitive steps (e.g., acyl chloride formation) to minimize side reactions .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates, particularly for heterocyclic coupling reactions .

- Catalysis: Employ palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling when introducing aryl/heteroaryl groups to the pyridine ring .

- Real-Time Monitoring: Use HPLC with UV detection (λ = 254 nm) to track reaction progress and identify byproducts .

Basic Question: What characterization techniques are essential to confirm the structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regiochemistry of the furan and pyridine rings. For example, furan protons typically appear as doublets in the δ 6.5–7.5 ppm range .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI-HRMS expected m/z ~400–450 Da) .

- Infrared Spectroscopy (IR): Identify amide C=O stretches (~1650 cm⁻¹) and thiophene C-Cl bonds (~600 cm⁻¹) .

Advanced Question: How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation?

Answer:

- Crystal Growth: Use vapor diffusion with solvents like methanol/water to obtain single crystals suitable for diffraction .

- Data Analysis: Compare experimental bond angles/distances (e.g., dihedral angles between thiophene and pyridine rings) with computational models (DFT) to assess conformational stability .

- Applications: Structural insights guide SAR studies by revealing how substituent orientation affects binding to biological targets (e.g., enzyme active sites) .

Basic Question: What biological targets or mechanisms are associated with this compound?

Answer:

While direct data is limited for this compound, structurally related analogs (e.g., Rivaroxaban derivatives) inhibit Factor Xa via competitive binding to the S1/S4 pockets . Suggested methodologies:

- Enzyme Assays: Measure IC₅₀ values using chromogenic substrates (e.g., S-2222 for Factor Xa inhibition) .

- Cell-Based Studies: Test anti-proliferative effects in cancer cell lines (e.g., HepG2) via MTT assays, comparing results to known inhibitors .

Advanced Question: How can researchers address contradictions in reported bioactivity data?

Answer:

- Assay Standardization: Replicate experiments under identical conditions (e.g., pH 7.4 buffer, 37°C) to eliminate variability .

- Control Compounds: Include Rivaroxaban as a positive control in Factor Xa inhibition assays to validate experimental setups .

- Meta-Analysis: Cross-reference data from patents (e.g., crystalline form studies in ) and peer-reviewed journals to identify consensus trends.

Advanced Question: What strategies are effective for modifying the compound’s structure to enhance solubility or metabolic stability?

Answer:

- Substituent Engineering: Introduce polar groups (e.g., -OH or -SO₃H) to the pyridine or furan rings to improve aqueous solubility .

- Prodrug Approaches: Mask the amide group with labile esters (e.g., pivaloyloxymethyl) to enhance oral bioavailability .

- Metabolic Profiling: Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., thiophene oxidation) and block them via fluorination .

Basic Question: How can researchers validate the compound’s purity for in vivo studies?

Answer:

- HPLC-PDA: Achieve ≥95% purity using a C18 column (gradient: 5–95% acetonitrile in water) with UV detection at 220 nm .

- Elemental Analysis: Confirm C, H, N, S, and Cl content within ±0.4% of theoretical values .

- Thermogravimetric Analysis (TGA): Assess thermal stability and residual solvent content (<0.1%) .

Advanced Question: How does the compound’s stereochemistry influence its pharmacological profile?

Answer:

- Chiral Resolution: Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test each for activity .

- Docking Studies: Model (R)- and (S)-configurations in Factor Xa’s active site using AutoDock Vina; prioritize configurations with lower binding energies (ΔG < -8 kcal/mol) .

- In Vivo PK: Compare half-life and AUC of enantiomers in rodent models to identify optimal stereochemistry .

Basic Question: What computational tools are recommended for predicting the compound’s ADME properties?

Answer:

- Software: Use SwissADME or ADMETLab to predict logP (target ~3.5), CYP450 inhibition, and BBB permeability .

- Molecular Dynamics (MD): Simulate membrane permeation using GROMACS to assess passive diffusion rates .

- QSPR Models: Corrogate experimental solubility data with descriptors like polar surface area (<140 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.